molecular formula C9H12Cl2FN B6186011 2-(3-chloro-4-fluorophenyl)propan-1-amine hydrochloride CAS No. 2624133-94-2

2-(3-chloro-4-fluorophenyl)propan-1-amine hydrochloride

Cat. No.: B6186011
CAS No.: 2624133-94-2
M. Wt: 224.1
InChI Key:
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Description

2-(3-chloro-4-fluorophenyl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted phenylamines It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenyl)propan-1-amine hydrochloride typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The nitro group in the intermediate nitrostyrene can be reduced to form the amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine can yield nitroso or nitro derivatives, while substitution reactions can lead to the formation of various substituted phenylamines.

Scientific Research Applications

2-(3-chloro-4-fluorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of substituted phenylamines on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-chloro-4-fluorophenyl)propan-1-amine hydrochloride can be compared with other similar compounds such as:

  • 2-(3-chloro-4-fluorophenyl)ethanamine hydrochloride
  • 2-(3-chloro-4-fluorophenyl)butan-1-amine hydrochloride
  • 2-(3-chloro-4-fluorophenyl)propan-2-amine hydrochloride

These compounds share similar structural features but differ in the length and position of the alkyl chain attached to the phenyl ring. This can result in differences in their chemical properties, reactivity, and biological activity. The unique combination of chloro and fluoro substituents in this compound imparts distinct characteristics that make it valuable for specific research and industrial applications.

Properties

CAS No.

2624133-94-2

Molecular Formula

C9H12Cl2FN

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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